REACTION_CXSMILES
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[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8].[OH-].[Na+].[Br:13]Br>C(O)(=O)C.[Zn]>[Br:13][C:6]1[C:2]([CH3:1])=[C:3]([C:7]([O:9][CH3:10])=[O:8])[S:4][CH:5]=1 |f:1.2|
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
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CC1=C(SC=C1)C(=O)OC
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Name
|
|
Quantity
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12.3 g
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Type
|
reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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75 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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46.9 g
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Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
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15.4 g
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Type
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catalyst
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Smiles
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[Zn]
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at 85° C. for 6 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to maintain the temperature of the reaction mixture at <85° C
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Type
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TEMPERATURE
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Details
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to cool to 50° C.
|
Type
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CUSTOM
|
Details
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to remain below 85° C
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Type
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STIRRING
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Details
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The resulting mixture was stirred at 85° C. for 1 h
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Duration
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1 h
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Type
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FILTRATION
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Details
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filtered hot through a small bed of celite
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Type
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ADDITION
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Details
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Water (300 mL) was added
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Type
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EXTRACTION
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Details
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the mixture was extracted with hexane (300 mL)
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Type
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WASH
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Details
|
The organic phase was washed with water
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to give 27 g (89%) an off white oil which
|
Type
|
CUSTOM
|
Details
|
slowly crystallized
|
Type
|
CUSTOM
|
Details
|
upon standing at room temperature
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(SC1)C(=O)OC)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |